molecular formula H3KO4P B107248 Tripotassium;phosphate CAS No. 16068-46-5

Tripotassium;phosphate

Cat. No.: B107248
CAS No.: 16068-46-5
M. Wt: 137.094 g/mol
InChI Key: PJNZPQUBCPKICU-UHFFFAOYSA-N
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Mechanism of Action

While the mechanism of action for tripotassium phosphate is not explicitly mentioned in the search results, it is known to be used in foods as a buffering agent, helping to maintain a stable pH . It is also used in organic chemistry as a base in various reactions .

Safety and Hazards

Tripotassium phosphate is classified as causing serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust and to use it only outdoors or in a well-ventilated area . Protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

There are ongoing studies on the use of tripotassium phosphate in various applications. For example, research suggests that tripotassium phosphate and plant exogenous hormone treatments could alter PgSWEET expression patterns, providing a reference for further functional verification and sugar metabolism pathway regulation of PgSWEETs .

Preparation Methods

Chemical Reactions Analysis

Monopotassium phosphate undergoes various chemical reactions, including:

Properties

hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria.

CAS No.

16068-46-5

Molecular Formula

H3KO4P

Molecular Weight

137.094 g/mol

IUPAC Name

potassium;dihydrogen phosphate

InChI

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

PJNZPQUBCPKICU-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

Canonical SMILES

OP(=O)(O)O.[K]

Color/Form

Colorless crystals or white granular powder
White tetragonal crystals

density

2.34 g/cu cm
2.34 g/cm³

melting_point

253 °C

14887-42-4
7778-53-2

physical_description

Dry Powder;  Liquid;  Other Solid;  NKRA;  Pellets or Large Crystals
Liquid
Odourless, colourless crystals or white granular or crystalline powder
Colorless or white solid;  [Merck Index] Deliquescent;  [CHEMINFO] White crystalline solid;  [MSDSonline]
COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.

Pictograms

Corrosive; Irritant

Related CAS

66923-00-0

solubility

Freely soluble in water. Insoluble in ethanol
Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/
Soluble in about 4.5 parts water;  insoluble in alcohol
Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol
Solubility in water, g/100ml: 22

Synonyms

dipotassium hydrogen phosphate
K2HPO4
KD2PO4
potassium acid phosphate
potassium dideuterium phosphate
potassium dihydrogen phosphate
potassium monohydrogen phosphate
potassium phosphate
potassium phosphate (K-H2PO4)
potassium phosphate (K-H3PO4(1:2))
potassium phosphate (K2-HPO4)
potassium phosphate (K3-PO4)
potassium phosphate, dibasic
potassium phosphate, monobasic
potassium phosphate, unspecified form

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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